molecular formula C14H9ClFN3O2 B1222558 3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one

3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one

Cat. No. B1222558
M. Wt: 305.69 g/mol
InChI Key: KSGSVAVYHGQEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one is a member of benzotriazines.

Scientific Research Applications

Chemical Structure and Properties

  • The molecules of related esters, such as methyl 4-[2-(4-chlorobenzoyl)hydrazinyl]-3-nitrobenzoate and methyl 4-[2-(2-fluorobenzoyl)hydrazinyl]-3-nitrobenzoate, exhibit intramolecular hydrogen bonds and electronic polarization in the nitrated aryl ring. These compounds form sheets linked by hydrogen bonds and show π-π stacking interactions in their crystal structures (Cortés, Abonía, Cobo, & Glidewell, 2013).

Synthesis and Applications

  • Chloro- and dichloro-3-alkyl-1,2,3-benzotriazin-4(3H)ones, similar in structure, have been prepared via diazotization of methyl anthranilates. This process involves the formation of intermediates like 3-allyl-1,2,3-benzotriazin-4(3H)one from methyl anthranilate (Gilmore & Clark, 1969).

Novel Compounds and Their Effects

  • Substituted 1,2,3-benzotriazines, like 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine, exhibit antiproliferative effects on various cancer cells. These compounds, based on structures like vatalanib succinate and vandetanib, show significant potency in inhibiting tumor cell growth (Lv et al., 2008).

properties

Product Name

3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one

Molecular Formula

C14H9ClFN3O2

Molecular Weight

305.69 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H9ClFN3O2/c15-11-7-9(16)5-6-13(11)21-8-19-14(20)10-3-1-2-4-12(10)17-18-19/h1-7H,8H2

InChI Key

KSGSVAVYHGQEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 2
3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 3
3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 4
3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 5
3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one
Reactant of Route 6
3-[(2-Chloro-4-fluorophenoxy)methyl]-1,2,3-benzotriazin-4-one

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